N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide
Description
The compound N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide features a piperazine core linked to an acetamide group. The 3-fluorophenyl moiety is attached to the acetamide nitrogen, while the piperazine ring is substituted with a 1-methylimidazole group.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-20-6-5-18-16(20)22-9-7-21(8-10-22)12-15(23)19-14-4-2-3-13(17)11-14/h2-6,11H,7-10,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKYNNKLDIKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions.
Introduction of the fluorophenyl group: The fluorophenyl group can be attached through electrophilic aromatic substitution or cross-coupling reactions.
Final acylation step: The acetamide linkage is formed through acylation reactions, often using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or receptor interactions.
Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The molecular targets might include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved could be related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Piperazine-Acetamide Derivatives with Fluorinated Aromatic Substituents
Several analogs share the piperazine-acetamide scaffold but differ in substituent positions and heterocyclic components:
Key Observations :
Piperazine-Acetamide Derivatives with Sulfonyl and Sulfonamide Groups
Compounds from and highlight the role of sulfonyl and triazole groups:
Comparison :
- The target compound lacks sulfonyl groups, which are critical for antimicrobial activity in Compounds 47–50. Instead, its methylimidazole may favor interactions with heme-containing enzymes or metal-binding proteins .
- Triazole-containing analogs () often exhibit enhanced metabolic stability compared to imidazole derivatives, suggesting the target compound may have a shorter half-life .
Heterocyclic Variations in Acetamide Derivatives
- Thiazole vs. Imidazole : Thiazole-containing compounds (e.g., , Compound 15) are associated with anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activity, whereas imidazole derivatives (e.g., the target compound) are more commonly linked to kinase inhibition or histamine receptor modulation .
Pharmacological and Physicochemical Considerations
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (Cu-catalyzed coupling) or (CDI-mediated amidation), though exact protocols are unspecified .
- Thermal Stability : Analogs like Compound 15 (mp 269–270°C) suggest moderate thermal stability, which may correlate with the target compound’s shelf-life .
Biological Activity
N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H21FN4O2, with a molecular weight of approximately 380.42 g/mol. The compound features a fluorophenyl group and an imidazole-piperazine moiety, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1111561-92-2 |
| Molecular Formula | C21H21FN4O2 |
| Molecular Weight | 380.42 g/mol |
| Purity | 98.92% (HPLC) |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperazine moiety contributes to the compound's pharmacokinetic properties.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in disease processes, such as kinases or proteases.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that the compound possesses significant anticancer properties. For instance, in vitro testing revealed that it effectively inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CEM (human T lymphocyte) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| CEM | 8.9 |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. A study utilizing the agar disc-diffusion method reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains including Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
